2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-9-3-2-4-10(5-9)14-12(7-18)17(19)23-15-13(21)6-11(8-20)22-16(14)15/h2-6,14,20H,8,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMHERZVKGSVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile is a member of the pyrano[3,2-b]pyran family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and other therapeutic potentials, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 295.31 g/mol
- CAS Number : 645192
This compound features a pyran ring fused with a carbonitrile group, which is significant for its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrano[3,2-b]pyran compounds exhibit notable anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A specific study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC values in the micromolar range .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it possesses significant antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound exhibits several other biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : In vitro studies suggest that it can reduce inflammation markers, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate neuroprotective properties, suggesting a role in conditions like Alzheimer's disease.
Case Studies and Research Findings
- Anticancer Study : A study published in Scientia Iranica highlighted the synthesis of various pyrano[3,2-b]pyran derivatives and their evaluation against cancer cell lines. The results showed that modifications to the structure significantly enhanced anticancer activity .
- Antimicrobial Evaluation : Another research article reported on the synthesis and biological evaluation of various derivatives of this compound. The findings indicated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Mechanistic Insights : Research conducted by NCBI indicated that these compounds could inhibit specific enzymes involved in cancer progression and microbial growth, providing insights into their mechanisms of action .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrano[3,2-b]pyran compounds exhibit anticancer properties. Specifically, 2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile has shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated its efficacy against breast cancer cell lines, suggesting that the compound may interfere with cell cycle progression and induce apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
Organic Synthesis Applications
Building Block for Complex Molecules
In synthetic organic chemistry, 2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups through electrophilic substitution reactions.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antimicrobial | Escherichia coli | 12 |
Case Studies
Case Study 1: Anticancer Mechanism Exploration
A detailed investigation into the anticancer mechanisms of 2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile revealed that it induces apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry and Western blotting techniques to analyze changes in protein expression associated with apoptosis.
Case Study 2: Synthesis of Derivatives
Another study focused on synthesizing derivatives of this compound to enhance its biological activity. By modifying the hydroxymethyl group, researchers were able to create analogs with improved potency against targeted cancer cell lines. The synthesized derivatives were characterized using NMR and mass spectrometry to confirm their structures.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The compound is typically synthesized via multicomponent domino reactions under organocatalytic conditions. For example, describes a sonochemical approach using aryl/heteroaryl aldehydes, malononitrile, and ethyl acetoacetate in the presence of L-proline or DABCO as catalysts. Ambient temperature and ethanol/water solvent systems are preferred for high yields (70–92%) . highlights similar one-pot reactions with acetylene carboxylic acid esters and α,β-unsaturated nitriles, emphasizing the role of reaction time (3–8 hours) and catalyst selection.
Q. Which spectroscopic techniques are critical for structural confirmation?
Key methods include:
- FT-IR : Identifies functional groups (e.g., –NH2 at ~3319 cm⁻¹, –CN at ~2206 cm⁻¹, and C=O at ~1667 cm⁻¹) .
- NMR : H NMR confirms proton environments (e.g., aromatic protons at δ 7.50–7.89 ppm, hydroxymethyl protons at δ 4.24–4.94 ppm), while C NMR verifies carbon connectivity (e.g., carbonyl carbons at δ 168–169 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks at m/z 302–350) .
Q. How do functional groups influence chemical reactivity?
The amino (–NH2) group participates in hydrogen bonding and cyclization reactions, while the hydroxymethyl (–CH2OH) group undergoes oxidation or esterification. The carbonitrile (–CN) group facilitates nucleophilic additions, as seen in , where it reacts with chlorophenylmethyl indole derivatives to form spiro compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Substituent effects on the aryl ring significantly impact yields. (Table 4) shows electron-donating groups (e.g., 4-MeOPh) yield 92%, whereas electron-withdrawing groups (e.g., 4-ClPh) drop to 70% due to steric and electronic factors. Solvent polarity (e.g., ethanol/water mixtures) and catalyst loading (10 mol% L-proline) are critical . suggests ionic liquids like [Et3NH][HSO4] enhance reaction rates via hydrogen-bond stabilization .
Q. What methodologies assess the compound’s biological activity, such as anticancer or enzyme inhibition?
- Anticancer assays : Cell cycle arrest and apoptosis induction in multiple cancer lines (e.g., MCF-7, HeLa) are evaluated via flow cytometry and Western blotting. reports IC50 values <10 μM for derivatives with triazole substituents .
- Tyrosinase inhibition : Molecular dynamics simulations (e.g., GROMACS) and enzyme kinetics (Lineweaver-Burk plots) quantify binding affinities. identifies derivatives with benzyloxy groups as potent inhibitors (Ki ~0.5 μM) .
Q. How can spectral data contradictions (e.g., tautomerism in NMR) be resolved?
Tautomeric equilibria between enol and keto forms cause split signals for –NH2 and –OH protons. resolves this by using DMSO-d6 as a solvent, which stabilizes the keto form, simplifying H NMR spectra (e.g., δ 6.54 ppm for –NH2) . Variable-temperature NMR and 2D-COSY experiments further clarify dynamic exchange processes .
Q. What crystallographic insights explain structure-activity relationships?
Single-crystal X-ray diffraction (e.g., ) reveals planar pyranopyran cores and sp-hybridized carbons at the 4-position. Dihedral angles (e.g., 85° between pyran and phenyl rings) influence steric hindrance and binding to biological targets like tyrosinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
